3-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex heterocyclic compound. It features a unique structure that combines a thiadiazole ring, an oxazole ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
The synthesis of 3-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate hydrazine derivatives with carbon disulfide under basic conditions.
Construction of the Oxazole Ring: The oxazole ring can be synthesized via cyclization reactions involving amino alcohols and carboxylic acids.
Coupling with Pyridine Derivatives: The final step involves coupling the thiadiazole and oxazole intermediates with a pyridine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesizers and high-throughput screening techniques.
Chemical Reactions Analysis
3-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the thiadiazole ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a phosphoinositide 3-kinase (PI3K) inhibitor, which is crucial in cancer research.
Biological Studies: Its unique structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the development of new materials with specific electronic or optical properties due to its heterocyclic structure.
Mechanism of Action
The mechanism of action of 3-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. For instance, as a PI3K inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of phosphoinositides, which in turn affects cell growth and survival pathways .
Comparison with Similar Compounds
Similar compounds include other thiazolo[5,4-b]pyridine derivatives, which also exhibit PI3K inhibitory activity. 3-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for PI3K isoforms .
Similar Compounds
Properties
IUPAC Name |
3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2S/c1-9-14-12(15(23)19-17-21-20-10(2)25-17)8-13(18-16(14)24-22-9)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQLTGHECCNRDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=NN=C(S4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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